Compound Description: (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (2) is a chiral pyrrolidine derivative. It acts as a key intermediate in the synthesis of various pharmaceutical agents. A practical asymmetric synthesis of this compound has been developed, achieving a 71% overall yield over five steps. []
Relevance: This compound shares structural similarities with 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, notably the presence of a tert-butyl group and a 2,4-difluorophenyl moiety. The primary difference lies in the core scaffold, where 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring, while (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (2) contains a pyrrolidine ring. []
Compound Description: These are a series of pyrazole derivatives with potent angiotensin II antagonist activity. Various substitutions at position 3 of the pyrazole ring, including hydrogen, small alkyl groups, phenyl, and benzyl, were investigated. []
Relevance: This series of compounds shares a common pyrazole-4-carboxylic acid core with 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. The biphenyl-tetrazole moiety in these compounds targets the angiotensin II receptor, highlighting the versatility of the pyrazole scaffold for developing biologically active molecules. []
Compound Description: This specific pyrazole derivative (14n) was identified as a potent angiotensin II antagonist with high binding affinity and good oral activity in animal models. []
Relevance: 3-tert-butyl-1-propyl-5-[[2′-(1H-tetrazol-5-yl)-1,1′-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid (14n) demonstrates the potential of optimizing the pyrazole-4-carboxylic acid core, similar to 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, to achieve desired pharmacological properties. The presence of a tert-butyl group at position 3 and a propyl group at position 1, along with the biphenyl-tetrazole moiety, contributed to its high potency. []
Compound Description: This is a series of naphthyridine derivatives investigated for their antibacterial activities. []
Relevance: While structurally distinct from 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, this series highlights the importance of heterocyclic carboxylic acids in medicinal chemistry, particularly for targeting bacterial infections. The exploration of different cycloalkylamino substituents at position 7 in these naphthyridines underscores the impact of structural modifications on biological activity, similar to the potential variations around the pyrazole core of 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. []
Compound Description: This subset of naphthyridine derivatives focuses on the impact of a 5-methyl group on antibacterial activity. The study revealed that the 5-methyl group enhances activity with a 1-cyclopropyl substituent at position 7 but diminishes activity with a 1-tert-butyl group. []
Relevance: The varying influence of the 5-methyl group depending on the 7-substituent in these compounds demonstrates the intricate structure-activity relationships within heterocyclic carboxylic acids. This emphasizes the importance of exploring different substitutions around the core scaffold of 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid to understand its biological properties. []
Compound Description: This specific naphthyridine derivative, designated as BMY 43748, exhibited significantly enhanced in vitro and in vivo antibacterial activity due to the (3S)-3-amino-pyrrolidine substituent at position 7. []
Relevance: BMY 43748 showcases the successful optimization of a heterocyclic carboxylic acid for potent antibacterial activity. This reinforces the potential of 5-tert-butyl-1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid as a starting point for developing biologically active compounds, where strategic modifications to the pyrazole core could lead to enhanced or novel biological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.